[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol
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Overview
Description
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol is an organic compound with the molecular formula C13H10F2O. It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a methanol group attached to a phenyl ring, which is further substituted with fluorine atoms at specific positions, making it a fluorinated aromatic alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol typically involves the reaction of fluorinated benzene derivatives under controlled conditions. One common method includes the use of fluorobenzene and benzaldehyde derivatives, followed by reduction reactions to introduce the methanol group . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various receptors and enzymes, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [4-Fluorophenyl]methanol
- [3-Fluorophenyl]methanol
- [4-Fluoro-3-phenyl]methanol
Uniqueness
Compared to similar compounds, [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol stands out due to its dual fluorination, which imparts unique chemical and physical properties. This dual fluorination can enhance its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[3-fluoro-5-(4-fluorophenyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHDPGZHKCDJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CO)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-09-7 |
Source
|
Record name | [3-fluoro-5-(4-fluorophenyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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